Agn-PC-0nenmg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nenmg is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nenmg involves several methods, including chemical reduction, electron irradiation, and photochemical methods. These methods are chosen based on the desired properties of the final product. For instance, chemical reduction is often used to produce this compound with specific particle sizes and shapes .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reduction processes. These processes are optimized to ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product characteristics .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0nenmg undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nenmg has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, this compound is employed in the development of biosensors and diagnostic tools. In medicine, it is explored for its potential in drug delivery systems and antimicrobial treatments. Industrial applications include its use in the production of electronic components and materials with unique optical properties .
Wirkmechanismus
The mechanism of action of Agn-PC-0nenmg involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0nenmg is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include Agn-PC-0MU5N5 and Agn-PC-0jrxgp, which share some structural similarities but differ in their reactivity and applications. This compound stands out for its higher stability and broader range of applications .
Eigenschaften
CAS-Nummer |
42579-92-0 |
---|---|
Molekularformel |
C22H36N2O4S |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1-hexadecylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C22H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(23(25)26)19-21(22)24(27)28/h16-17,19H,2-15,18H2,1H3 |
InChI-Schlüssel |
ODNKKNBIJHLZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.